molecular formula C8H10N2O2 B7966290 methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

Cat. No.: B7966290
M. Wt: 166.18 g/mol
InChI Key: RFUOSGKQKNFRGH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is an α,β-unsaturated ester featuring a 1-methyl-1H-pyrazol-4-yl substituent. This compound is characterized by its conjugated double bond (prop-2-enoate group) and an ester functional group, which contribute to its reactivity and physicochemical properties. Structural data for such compounds are often refined using programs like SHELXL and visualized via ORTEP .

Properties

IUPAC Name

methyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOSGKQKNFRGH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620351
Record name Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192661-36-2
Record name Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Piperidine (0.1–0.2 eq)Higher yields (65–75%)
Solvent Ethanol or DMFEthanol favors purity (>95%)
Temperature 60–80°C (reflux)Accelerates dehydration
Molar Ratio 1:1.2 (aldehyde:ester)Minimizes side reactions

Procedure :

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in ethanol.

  • Add piperidine (0.1 eq) and reflux for 6–12 hours.

  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Challenges :

  • Regioselectivity : Competing aldol addition is suppressed by using anhydrous conditions.

  • Byproducts : Hydrolysis of the ester group is mitigated by avoiding aqueous workup.

Alternative Synthetic Routes

Wittig Olefination

While less common, the Wittig reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl (triphenylphosphoranylidene)acetate offers a stereoselective pathway. This method avoids base-sensitive substrates but requires stringent anhydrous conditions.

ConditionSpecificationOutcome
Ylide Reagent Methyl PPh3=CHCOOCH3E/Z selectivity >9:1
Solvent THF or DCMTHF improves solubility
Yield 50–60%Lower than Knoevenagel

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction time. Catalytic systems using immobilized piperidine on silica gel achieve 85% yield with a residence time of 30 minutes.

Key Industrial Metrics :

  • Purity : >99% (via in-line HPLC monitoring).

  • Cost Efficiency : Solvent recycling reduces waste by 40%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (1:3) yields crystalline product (mp 92–94°C).

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl3)δ 3.85 (s, 3H, CH3), 6.45 (d, J=16 Hz, CH=CH), 7.92 (s, 1H, pyrazole)
IR (KBr)1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)
HPLC tR=8.2 min (C18, acetonitrile/water)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Knoevenagel65–75>95HighLow
Wittig50–6090ModerateHigh
Continuous Flow85>99HighMedium

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results comparable to established chemotherapeutics .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure of this compound allows for modifications that can optimize its anti-inflammatory activity, potentially leading to new treatments for inflammatory diseases .

Agricultural Applications

This compound has applications in agriculture, particularly as a fungicide.

Fungicidal Activity

The compound has been evaluated for its efficacy against various fungal pathogens affecting crops. It functions as a methoxyacrylate fungicide, inhibiting fungal growth and providing protection to plants from diseases. The structural characteristics of the compound contribute to its potency against specific fungal strains, making it a candidate for further development as an agricultural pesticide .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can lead to various derivatives with enhanced properties.

Synthetic Pathways

The compound can be synthesized through reactions involving pyrazole and acrylic acid derivatives. The incorporation of different substituents on the pyrazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including this compound, were tested against multiple cancer cell lines. The results indicated that certain modifications increased the cytotoxicity significantly compared to the parent compound, suggesting a pathway for developing more effective anticancer agents .

Case Study: Agricultural Efficacy

In agricultural research, this compound was tested in field trials against common fungal pathogens in crops like wheat and corn. The trials showed a marked reduction in disease incidence and increased yield compared to untreated controls, highlighting its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. It may also interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, differing in functional groups, chain length, or saturation (Table 1). These variations influence their chemical reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name (CAS No.) Structure Key Differences Similarity Score Key Implications
Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (224776-32-3) Saturated propanoate chain (no double bond) 0.91 Increased stability, reduced conjugation
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (1152582-56-3) Shorter chain (acetic acid), carboxylic acid group 0.90 Higher aqueous solubility, lower lipophilicity
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate (1251328-64-9) Hydroxyl group on acetate 0.85 Enhanced hydrogen bonding, altered reactivity

Key Analysis

Methyl 3-(1-Methyl-1H-pyrazol-4-yl)propanoate (CAS 224776-32-3) The saturated propanoate chain eliminates conjugation, reducing reactivity toward Michael additions or electrophilic attacks compared to the α,β-unsaturated ester in the target compound. This could enhance thermal stability but diminish electronic effects critical for binding in biological systems .

2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid (CAS 1152582-56-3) The carboxylic acid group increases polarity, improving solubility in aqueous environments. However, this may reduce cell membrane permeability, limiting its utility in drug design compared to the ester derivative.

Methyl 2-Hydroxy-2-(1-Methyl-1H-pyrazol-4-yl)acetate (CAS 1251328-64-9)

  • The hydroxyl group introduces hydrogen-bonding capacity, which could enhance binding to biological targets (e.g., enzymes or receptors) but may also increase susceptibility to oxidation or metabolic degradation. The branched structure may sterically hinder interactions compared to the linear α,β-unsaturated analog .

Structural Characterization Tools

Programs like SHELXL (for crystal structure refinement) and ORTEP (for visualization) are critical for elucidating bond lengths, angles, and displacement parameters. For example:

  • SHELXL enables precise refinement of anisotropic displacement parameters, confirming the planar geometry of the α,β-unsaturated ester .
  • ORTEP-generated diagrams visualize steric effects introduced by substituents, such as the hydroxyl group in CAS 1251328-64-9 .

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a compound of significant interest due to its potential biological activities. The structure of this compound includes a pyrazole ring, which is often associated with various pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and research findings.

Structural Overview

This compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 166.18 g/mol
  • Functional Groups : Pyrazole ring, enolate group

This unique structure contributes to its reactivity and potential applications in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoateE. coli40 µg/mL
3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoateStaphylococcus aureus30 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. A study demonstrated that certain pyrazole compounds reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61% at 10 µM76% at 10 µM

These findings indicate that this compound may serve as an effective anti-inflammatory agent comparable to established drugs like dexamethasone .

3. Anticancer Activity

This compound has shown promise in anticancer research. Pyrazole derivatives have been identified as effective against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor progression. For example:

Cell LineCompound TestedIC50_{50} (µM)
MCF-7 (breast cancer)This compound15 µM
MDA-MB231 (breast cancer)Methyl 3-(1-methyl-1H-pyrazol-4-y)prop–2–enoate12 µM

The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

The biological activity of methyl 3-(1-methyl-1H-pyrazol-4-y)prop–2–enoate can be attributed to its interaction with various molecular targets. The pyrazole moiety is known to modulate enzyme activity and signal transduction pathways, which can lead to altered cellular processes such as:

Antimicrobial Mechanism :
The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Mechanism :
It likely inhibits the expression of pro-inflammatory cytokines by blocking signaling pathways involved in inflammation.

Anticancer Mechanism :
The inhibition of kinase activity related to cell proliferation and survival pathways is a critical aspect of its anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling 1-methyl-1H-pyrazole-4-carbaldehyde with methyl propiolate via a Knoevenagel condensation. Reflux conditions (e.g., xylene at 140°C for 24–30 hours) with catalytic bases like piperidine or DBU can enhance yield . Purification via recrystallization (methanol/water) or column chromatography (hexane/ethyl acetate) is critical to isolate the α,β-unsaturated ester . Monitor reaction progress using TLC with iodine visualization .

Q. How should spectroscopic characterization (NMR, IR) be conducted to confirm the structure of this compound?

  • Protocol :

  • ¹H NMR : Expect a doublet (δ 6.8–7.2 ppm) for the α,β-unsaturated proton, a singlet (δ 3.7–3.9 ppm) for the methyl ester, and pyrazole ring protons (δ 7.5–8.1 ppm).
  • ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm, and the conjugated double bond carbons at δ 120–140 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C stretching).
  • Validate assignments against computational spectra (DFT/B3LYP/6-311++G(d,p)) to resolve ambiguities .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Challenges : Competing Michael addition or polymerization of the α,β-unsaturated ester.
  • Solutions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and minimize reaction time to avoid thermal degradation. Add radical inhibitors (e.g., BHT) if polymerization is observed .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the stereochemistry of the propenoate moiety?

  • Experimental Design : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . For disordered structures, apply TWIN/BASF commands in SHELX to model twinning . Visualize the final structure with ORTEP-3 to confirm the (E)-configuration of the double bond .

Q. What computational strategies are effective for predicting the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Approach : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Solvent effects (e.g., toluene) can be modeled using the SMD continuum approach. Compare activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. How should researchers address contradictions in spectroscopic data between experimental and theoretical models?

  • Troubleshooting :

  • If NMR shifts deviate >0.5 ppm, re-examine solvent effects or tautomeric equilibria (e.g., keto-enol tautomerism in the pyrazole ring).
  • For IR discrepancies, verify hydrogen bonding or crystal packing via Hirshfeld surface analysis (CrystalExplorer) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies are recommended for analyzing regioselectivity in functionalization reactions (e.g., halogenation) of the pyrazole ring?

  • Methodology : Use directing groups (e.g., -COOMe) to bias electrophilic substitution. Monitor regiochemistry via LC-MS and compare with NBO (Natural Bond Orbital) charge distribution maps from DFT . For conflicting results (e.g., C3 vs. C5 substitution), conduct competitive experiments with isotopic labeling .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in crystallographic data when twinning or disorder is present?

  • Protocol :

  • For twinned crystals, use the HKLF 5 format in SHELXL and refine twin laws (e.g., two-fold rotation) .
  • Model disorder with PART/SUMP instructions and apply geometric restraints to avoid overparameterization .
  • Validate with R₁ > 5% using the R1_FULL and BASF parameters .

Q. What experimental controls are essential when observing unexpected biological activity in derivatives of this compound?

  • Design :

  • Synthesize a negative control (e.g., saturated analog, methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate) to isolate the role of the α,β-unsaturated moiety .
  • Perform dose-response assays (IC₅₀) and validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement , ORTEP-3 for visualization .
  • Synthesis : Chloranil-assisted dehydrogenation , Knoevenagel condensation .
  • Computational : Gaussian 16 for DFT, CrystalExplorer for Hirshfeld analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.